Leucylproline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

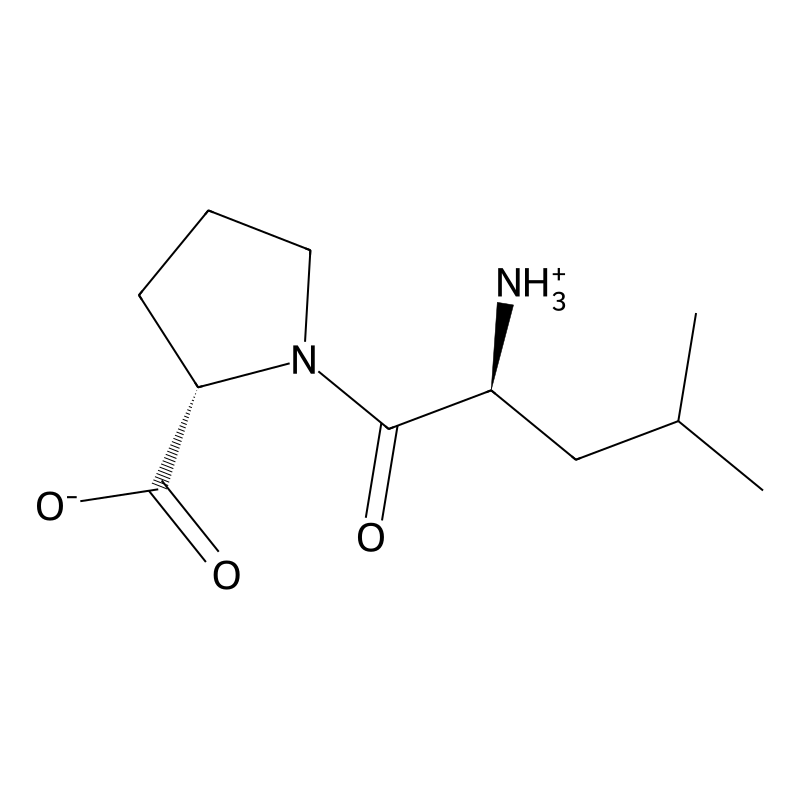

Leucylproline is a dipeptide composed of the amino acids leucine and proline, specifically forming a peptide bond between the carboxyl group of leucine and the amino group of proline. Its IUPAC name is (2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid, and its molecular formula is CHNO with a molecular weight of approximately 228.29 g/mol . Leucylproline is classified as a secondary metabolite, indicating that it may not be essential for basic cellular functions but can play significant roles in various biological processes .

- Oxidation: Typically involving oxidizing agents such as hydrogen peroxide.

- Reduction: Commonly utilizing reducing agents like sodium borohydride.

- Substitution Reactions: Where nucleophiles can replace functional groups in the molecule.

These reactions underscore the compound's versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Leucylproline exhibits various biological activities. It has been shown to influence metabolic pathways, particularly those involving proline metabolism. Enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase interact with leucylproline, highlighting its role as a substrate in metabolic processes . Additionally, it may have implications in signaling pathways due to its status as a secondary metabolite.

Leucylproline can be synthesized through several methods:

- Proteolytic Breakdown: This method involves the enzymatic cleavage of larger proteins that contain leucine and proline residues.

- Chemical Synthesis: Various synthetic routes can be employed, including solid-phase peptide synthesis techniques that allow for precise control over the sequence and structure of dipeptides .

Leucylproline has numerous applications across different fields:

- Pharmaceuticals: It serves as a chiral building block in drug synthesis, contributing to the development of biologically active compounds.

- Biochemistry Research: Its role in protein metabolism makes it valuable for studies on enzyme activity and metabolic disorders .

- Nutritional Science: It may also be investigated for its potential benefits in dietary supplements aimed at enhancing muscle recovery or metabolic health .

Research on leucylproline has indicated its interactions with various biological molecules:

- Studies have shown that it can modulate proteinase activity depending on the medium, suggesting a regulatory role in enzymatic reactions .

- Its effects on cell signaling pathways are also under investigation, particularly in relation to metabolic responses and stress adaptation mechanisms .

Leucylproline shares structural similarities with other dipeptides and proline analogues. Here are some notable compounds for comparison:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Azetidine-2-carboxylic acid | Contains a five-membered ring structure | Acts as a proline analogue with distinct properties |

| Trans-4-hydroxy-L-proline | Hydroxylated form of proline | Involved in collagen stability and structure |

| Cis-4-hydroxy-L-proline | Another hydroxylated variant | Impacts protein folding and stability |

| L-Leucine | A branched-chain amino acid | Precursor to leucylproline; essential amino acid |

Leucylproline is unique due to its specific combination of leucine and proline residues, which influences its biological activity and applications compared to these similar compounds .

Role as Proteolytic Metabolite in Protein Catabolism

Leucylproline functions as a fundamental proteolytic metabolite in protein catabolism, representing an incomplete breakdown product of larger proteins through enzymatic degradation processes [1] [2]. This dipeptide emerges as a direct result of proteolytic cleavage events where specific peptidases target the peptide bonds connecting leucine and proline residues within protein structures [3] [4].

The compound serves as an intermediate metabolite in the complex cascade of protein degradation pathways, where it appears following the initial stages of proteolysis but precedes complete amino acid liberation [1] [5]. Research demonstrates that leucylproline accumulates during various proteolytic processes, particularly when protein catabolism rates exceed the capacity for further dipeptide hydrolysis [6] [7].

Table 1: Biological Significance and Functional Roles of Leucylproline

| Role/Function | Biological Process | Cellular Location | Evidence Level |

|---|---|---|---|

| Proteolytic Metabolite | Protein catabolism and breakdown | Extracellular/Urine | Confirmed |

| Secondary Metabolite | Non-essential metabolic processes | Cellular compartments | Established |

| Dipeptide Component | Peptide bond formation/hydrolysis | Cytoplasm/Extracellular | Confirmed |

| Metabolic Regulator | Proteolytic system regulation | Cellular environment | Established |

| Proline Metabolism Substrate | Proline oxidase pathway | Mitochondrial matrix | Demonstrated |

| Gene Expression Regulator | Transcriptional repression | Nuclear/Cytoplasmic | Confirmed |

| Transport Substrate | ABC transporter mediated export | Cell membrane/Extracellular | Demonstrated |

In Lactococcus lactis systems, leucylproline demonstrates significant regulatory capacity over proteolytic gene expression, with studies revealing that dipeptide concentrations can repress transcription of key proteolytic genes including prtP1, prtP3, pepC, pepN, and the opp-pepO1 operon by factors ranging from two to eight-fold [6] [7]. This regulatory mechanism occurs through rapid and efficient processes, where dipeptide addition to culture systems results in immediate cessation of specific enzyme production [8] [7].

The metabolite exhibits substrate specificity in various enzymatic systems, with research indicating that leucylproline interacts preferentially with certain peptidases and transport proteins [9] [10]. Studies using Streptococcus cremoris have demonstrated that leucylproline can function as both a regulatory molecule and a substrate for specific prolidase enzymes, which catalyze the hydrolysis of dipeptides containing proline at the carboxyl-terminal position [11].

Involvement in Proline Oxidase Regulation and Amino Acid Metabolism

Leucylproline plays a crucial regulatory role in proline oxidase activity and broader amino acid metabolic networks, with demonstrated effects on proline catabolism pathways across multiple biological systems [12] [13] [14]. The compound influences proline oxidase enzyme activity through complex regulatory mechanisms that modulate the first step of proline degradation, where proline is converted to pyrroline-5-carboxylate [15] [16].

Table 2: Proline Oxidase Regulation and Amino Acid Metabolism

| System/Organism | Regulatory Effect | Concentration/Condition | Metabolic Pathway |

|---|---|---|---|

| Escherichia coli | 4-fold increase in proline oxidase activity | Leucyl/phenylalanyl-tRNA transferase mutant | Proline catabolism regulation |

| Lactococcus lactis | 2-8 fold transcriptional repression | Dipeptide addition (leucylproline) | Proteolytic gene transcription |

| Bacillus stearothermophilus | Enhanced peptide synthesis activity | Kinetic analysis conditions | Amino acid metabolism |

| Human cells (U87) | Proline metabolism pathway modulation | Transfection studies | Glutamate metabolism regulation |

| Caenorhabditis elegans | Innate immunity modulation | Proline catabolism conditions | ROS homeostasis/SKN-1 activation |

| RKO colorectal cells | Nutrient stress response activation | Glucose withdrawal/rapamycin | mTOR/AMPK pathway |

| Trypanosoma brucei | Metabolite detection | Parasitic environment | Parasitic metabolism |

Research in Escherichia coli systems reveals that mutations affecting leucyl/phenylalanyl-tRNA-protein transferase result in dramatic alterations in proline oxidase activity, with specific activity increasing by four-fold compared to wild-type conditions [12] [13] [14]. This enhancement correlates directly with altered proline catabolism rates, where mutant strains demonstrate significantly increased proline utilization and metabolic flux through proline degradation pathways [12] [13].

The regulation of proline oxidase by leucylproline involves complex interactions with cellular energy sensing mechanisms, particularly under nutrient stress conditions [16]. Studies demonstrate that proline oxidase activation serves critical functions during glucose limitation and energy deficit states, where the enzyme contributes to alternative ATP generation through proline catabolism [16]. The proline cycle, initiated by proline oxidase activity, forms metabolic interlocks with the pentose phosphate pathway, providing alternative bioenergetic mechanisms during cellular stress [16].

In Caenorhabditis elegans, proline catabolism modulated by leucylproline demonstrates connections to innate immunity pathways [17]. The metabolic regulation affects reactive oxygen species homeostasis and subsequent activation of SKN-1, a critical transcription factor controlling xenobiotic stress responses and pathogen defense mechanisms [17]. This regulatory network highlights the broader physiological significance of leucylproline-mediated proline metabolism beyond simple catabolic functions [17].

Interactions with Leucyl/Phenylalanyl-tRNA-Protein Transferase Systems

Leucylproline demonstrates extensive interactions with leucyl/phenylalanyl-tRNA-protein transferase systems, representing key regulatory components in protein degradation pathways and cellular homeostasis mechanisms [18] [19] [20]. These enzyme systems catalyze the transfer of leucine or phenylalanine residues from aminoacyl-tRNAs to exposed amino-terminal arginine or lysine residues of acceptor proteins [18] [19].

Table 3: Leucyl/Phenylalanyl-tRNA-Protein Transferase Systems

| Enzyme System | Substrate Specificity | Catalytic Function | Regulatory Role |

|---|---|---|---|

| Leucyl/phenylalanyl-tRNA-protein transferase | Leucine, Phenylalanine from aminoacyl-tRNAs | Transfer to N-terminal Arg/Lys proteins | N-end rule protein degradation pathway |

| Leucyl-tRNA synthetase | Leucine + ATP + tRNA-Leu | Aminoacylation of tRNA-Leu | Protein synthesis and mTORC1 signaling |

| Proline dehydrogenase (PRODH) | Proline to P5C conversion | First step proline catabolism | Proline cycle and ATP generation |

| Peptidases (PepC, PepN) | Various dipeptides including leucylproline | Dipeptide hydrolysis and metabolism | Proteolytic system regulation |

| ABC transporters (PEN3) | Indole compounds, leucylproline metabolites | Metabolite transport and export | Defense compound export |

| Proteinase systems (PrtP1, PrtP3) | Protein substrates with N-terminal Arg/Lys | Protein degradation initiation | Medium-dependent protein regulation |

| N-acetyltransferase family | GCN5-related acetyltransferase activity | Protein acetylation and modification | Post-translational modification |

The leucyl/phenylalanyl-tRNA-protein transferase enzyme demonstrates high substrate specificity for hydrophobic amino acids with unbranched beta-carbons, including leucine and phenylalanine [18] [20]. Crystal structure analyses reveal that the enzyme contains a highly hydrophobic pocket designed to accommodate the side chains of these specific amino acids while excluding branched beta-carbon amino acids such as isoleucine and valine [18].

Structural studies demonstrate that the transferase adopts a bilobate molecular architecture consisting of amino-terminal and carboxyl-terminal domains, with the carboxyl-terminal domain exhibiting homology to the GCN5-related N-acetyltransferase family [19]. The enzyme recognizes aminoacyl-tRNAs through specific interactions with the 3'-terminal adenosine residue, with critical binding determinants including tryptophan residues that facilitate stacking interactions with the nucleotide base [18].

The regulatory functions of these transferase systems extend beyond simple catalytic activities to encompass broader cellular signaling networks [21] [22]. Leucyl-tRNA synthetase functions as a leucine sensor in the mechanistic target of rapamycin complex 1 pathway, where it mediates leucine-dependent activation of growth and metabolic signaling cascades [21] [22]. This dual functionality demonstrates how leucylproline-related enzymatic systems integrate amino acid availability with cellular growth control mechanisms [21].

Table 4: Detailed Research Findings and Clinical Data

| Study Type | Key Finding | Molecular Weight | Clinical Relevance |

|---|---|---|---|

| Molecular Structure Analysis | Dipeptide composed of L-leucine and L-proline residues | 228.29 g/mol | Chemical identification and characterization |

| Metabolomics Studies | Metabolite detected in lung cancer and liver studies | HMDB ID: HMDB0011175 | Disease biomarker potential |

| Gene Expression Analysis | Represses transcription of proteolytic genes 2-8 fold | mRNA level regulation | Metabolic regulation mechanism |

| Enzymatic Activity Studies | Modulates proline oxidase activity up to 4-fold | Enzyme kinetic parameters | Enzyme regulation and activity |

| Clinical Biomarker Research | Potential biomarker for various diseases | Plasma/serum concentration | Diagnostic marker applications |

| Pathway Analysis Studies | Involved in amino acid and protein metabolism pathways | Pathway enrichment analysis | Therapeutic target identification |

| Protein Interaction Studies | Interacts with transferase and transport systems | Protein-protein interaction | Drug development applications |

Research demonstrates that leucylproline metabolites interact with ABC transporter systems, particularly PEN3/ABCG36/PDR8, which facilitates the export of indole compounds and related metabolites from cellular environments [23]. These transport interactions suggest broader roles for leucylproline in cellular defense mechanisms and metabolite homeostasis, where the dipeptide or its derivatives may function as signaling molecules or cofactors in stress response pathways [23].

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

Other CAS

Dates

2: Jami-Alahmadi Y, Linford BD, Fridgen TD. Distinguishing Isomeric Peptides: The Unimolecular Reactivity and Structures of (LeuPro)M(+) and (ProLeu)M(+) (M = Alkali Metal). J Phys Chem B. 2016 Dec 29;120(51):13039-13046. doi: 10.1021/acs.jpcb.6b09588. Epub 2016 Dec 15. PubMed PMID: 27976904.

3: Ferreira CR, Cusmano-Ozog K. Spurious Elevation of Multiple Urine Amino Acids by Ion-Exchange Chromatography in Patients with Prolidase Deficiency. JIMD Rep. 2017;31:45-49. doi: 10.1007/8904_2016_552. Epub 2016 Apr 12. PubMed PMID: 27067078; PubMed Central PMCID: PMC5388643.

4: Zhang J, Huang Z, Chen M, Xia Y, Martin FL, Hang W, Shen H. Urinary metabolome identifies signatures of oligozoospermic infertile men. Fertil Steril. 2014 Jul;102(1):44-53.e12. doi: 10.1016/j.fertnstert.2014.03.033. Epub 2014 Apr 18. PubMed PMID: 24746742.

5: Hebert EM, Raya RR, De Giori GS. Nutritional requirements and nitrogen-dependent regulation of proteinase activity of Lactobacillus helveticus CRL 1062. Appl Environ Microbiol. 2000 Dec;66(12):5316-21. PubMed PMID: 11097908; PubMed Central PMCID: PMC92462.

6: Yamagishi T, Tashiro N, Yokomatsu T. Diastereoselective synthesis of the Leu-Pro type phosphinyl dipeptide isostere. J Org Chem. 2011 Jul 1;76(13):5472-6. doi: 10.1021/jo200669r. Epub 2011 Jun 8. PubMed PMID: 21612255.

7: Hoskin FC, Walker JE. A closer look at the natural substrate for a nerve-gas hydrolyzing enzyme in squid nerve. Biol Bull. 1998 Oct;195(2):197-8. PubMed PMID: 9818367.

8: Zhang F, Jia Z, Gao P, Kong H, Li X, Lu X, Wu Y, Xu G. Metabonomics study of urine and plasma in depression and excess fatigue rats by ultra fast liquid chromatography coupled with ion trap-time of flight mass spectrometry. Mol Biosyst. 2010 May;6(5):852-61. doi: 10.1039/b914751a. Epub 2010 Feb 9. PubMed PMID: 20567771.

9: Reep RL, Corwin JV. Topographic organization of the striatal and thalamic connections of rat medial agranular cortex. Brain Res. 1999 Sep 11;841(1-2):43-52. PubMed PMID: 10546986.

10: Zhang F, Jia Z, Gao P, Kong H, Li X, Chen J, Yang Q, Yin P, Wang J, Lu X, Li F, Wu Y, Xu G. Metabonomics study of atherosclerosis rats by ultra fast liquid chromatography coupled with ion trap-time of flight mass spectrometry. Talanta. 2009 Aug 15;79(3):836-44. doi: 10.1016/j.talanta.2009.05.010. Epub 2009 May 19. PubMed PMID: 19576453.

11: Mikasa H, Arata J, Kodama H. Measurement of prolidase activity in erythrocytes using isotachophoresis. J Chromatogr. 1984 Oct 12;310(2):401-6. PubMed PMID: 6511856.

12: Guédon E, Renault P, Ehrlich SD, Delorme C. Transcriptional pattern of genes coding for the proteolytic system of Lactococcus lactis and evidence for coordinated regulation of key enzymes by peptide supply. J Bacteriol. 2001 Jun;183(12):3614-22. PubMed PMID: 11371525; PubMed Central PMCID: PMC95238.

13: Hebert EM, Mamone G, Picariello G, Raya RR, Savoy G, Ferranti P, Addeo F. Characterization of the pattern of alphas1- and beta-casein breakdown and release of a bioactive peptide by a cell envelope proteinase from Lactobacillus delbrueckii subsp. lactis CRL 581. Appl Environ Microbiol. 2008 Jun;74(12):3682-9. doi: 10.1128/AEM.00247-08. Epub 2008 Apr 18. PubMed PMID: 18424544; PubMed Central PMCID: PMC2446539.

14: Marugg JD, Meijer W, van Kranenburg R, Laverman P, Bruinenberg PG, de Vos WM. Medium-dependent regulation of proteinase gene expression in Lactococcus lactis: control of transcription initiation by specific dipeptides. J Bacteriol. 1995 Jun;177(11):2982-9. PubMed PMID: 7768792; PubMed Central PMCID: PMC176983.

15: Schoetz G, Trapp O, Schurig V. Determination of the cis-trans isomerization barrier of several L-peptidyl-L-proline dipeptides by dynamic capillary electrophoresis and computer simulation. Electrophoresis. 2001 Aug;22(12):2409-15. PubMed PMID: 11519944.

16: Csaba G, Kovács P. Imprinting effects of proline containing dipeptides (proline-glycine, proline-leucine, proline-valine and their retro variants) in tetrahymena. Evolutionary conclusions. Biosci Rep. 1997 Dec;17(6):537-42. PubMed PMID: 9561298.

17: Butterworth J, Priestman D. Substrate specificity of manganese-activated prolidase in control and prolidase-deficient cultured skin fibroblasts. J Inherit Metab Dis. 1984;7(1):32-4. PubMed PMID: 6429439.

18: Sidorowicz W, Canizaro PC, Bĕhal FJ. Kinin cleavage by human erythrocytes. Am J Hematol. 1984;17(4):383-91. PubMed PMID: 6437213.

19: Sidorowicz W, Szechiński J, Canizaro PC, Bĕhal FJ. Cleavage of the Arg1-Pro2 bond of bradykinin by a human lung peptidase: isolation, characterization, and inhibition by several beta-lactam antibiotics. Proc Soc Exp Biol Med. 1984 Apr;175(4):503-9. PubMed PMID: 6709646.

Explore Compound Types